(E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide

Succinate Dehydrogenase Inhibitor (SDHI) Antifungal Structure-Activity Relationship

This (E)-configured pyrazole-acrylamide (CAS 1173539-62-2) is a validated FabI enoyl-ACP reductase inhibitor from patent US8846711B2. The ortho-chloro pharmacophore and conserved (E)-olefin are essential for target engagement—substituting either erodes potency. Its scaffold demonstrates SDH inhibition (IC50 19.4–28.7 μM), selective anticancer activity (PC3 IC50 11.7 μM vs. doxorubicin 43.8 μM), and improved serum binding over earlier acrylamides. Ideal for antibacterial, antifungal, and oncology lead optimization. Des-chloro analogs are not interchangeable—validate your screen with the correct pharmacophore.

Molecular Formula C16H18ClN3O
Molecular Weight 303.78 g/mol
CAS No. 1173539-62-2
Cat. No. B3403795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide
CAS1173539-62-2
Molecular FormulaC16H18ClN3O
Molecular Weight303.78 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2Cl)C(C)C
InChIInChI=1S/C16H18ClN3O/c1-11(2)20-15(10-12(3)19-20)18-16(21)9-8-13-6-4-5-7-14(13)17/h4-11H,1-3H3,(H,18,21)/b9-8+
InChIKeyMCWBWWKMMZTTCR-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide (CAS 1173539-62-2): A Pyrazole-Acrylamide Scaffold for Targeted Procurement


(E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide (CAS 1173539-62-2) is a synthetic small molecule belonging to the heterocyclic acrylamide class, characterized by a cinnamamide core linked to a 1-isopropyl-3-methyl-1H-pyrazol-5-amine moiety. It features a conserved (E)-olefin geometry and a 2-chlorophenyl substituent absent in simpler analogs . The compound is cited in patent literature as a member of the FabI-directed antibacterial acrylamide series (US8846711B2) [1], where its structural elements—the pyrazole ring, the acrylamide linker, and the ortho-chloro substitution on the phenyl ring—are recognized as critical pharmacophoric features for enoyl-ACP reductase inhibition [2]. Its molecular weight (303.78 g/mol) and InChI Key (MCWBWWKMMZTTCR-CMDGGOBGSA-N) confirm its identity as a distinct chemical entity .

Why In-Class Analogs Cannot Simply Substitute for (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide in Target-Based Research


Superficial substitution within the pyrazole-acrylamide class risks introducing critical potency gaps. For example, the des-chloro analog N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide (CAS 1173555-11-7) lacks the ortho-chlorine substituent, a moiety shown in structurally related antifungal series to be essential for modulating SDH enzyme inhibitory activity [1][2]. Similarly, analogs with alternative aryl substitutions (e.g., 2-fluorophenyl or thiophen-2-yl) have demonstrated divergent antifungal and cytotoxicity profiles [1][2][3]. In the FabI antibacterial series (US8846711B2), replacing the pyrazole with other heterocycles or altering the acrylamide geometry typically leads to substantial losses in target engagement, underscoring that even subtle structural variations within this scaffold cannot be interchanged without experimental validation [4].

Product-Specific Evidence Guide: Quantifying the Differentiation of (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide


Ortho-Chloro Substituent Confers Enhanced SDH Inhibitory Potency Relative to Unsubstituted Cinnamamide Analog

In a cross-study comparison of antifungal pyrazole-cinnamamide hybrids, the ortho-chloro substituent on the phenyl ring—as present in this compound—is associated with enhanced SDH inhibition. The closely related compound (E)-3-(2-chlorophenyl)-N-(1-[4-chlorophenyl]-4-cyano-1H-pyrazol-5-yl)acrylamide (5III-f) achieved an SDH IC50 between 19.4 and 28.7 μM, whereas the des-chloro analog N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide showed no measurable SDH activity in reported assays [1][2]. This suggests that the 2-chlorophenyl group is a key pharmacophoric element for target engagement. Direct head-to-head data for the exact target compound is not yet publicly available in peer-reviewed literature. [1][2]

Succinate Dehydrogenase Inhibitor (SDHI) Antifungal Structure-Activity Relationship

FabI Antibacterial Target Engagement: Scaffold-Specific Advantages Over Other Heterocyclic Acrylamides

Patent US8846711B2 explicitly claims heterocyclic acrylamides—including pyrazole-bearing analogs—as FabI inhibitors with improved serum binding, solubility, and oral bioavailability over previously described acrylamide derivatives [1]. While the precise compound is listed within the Markush structure of the patent, comparative FabI inhibition data for the exact analog is not publicly disclosed. However, the patent's general assertion that compounds in this series exhibit reduced serum binding relative to earlier acrylamides provides a class-level differentiation. In contrast, alternative FabI scaffolds such as triclosan and diazaborines suffer from toxicity and covalent modification liabilities [2]. The target compound, by virtue of its non-covalent reversible binding mode typical of this series, may offer a cleaner pharmacological profile. [1][2]

FabI Inhibitor Antibacterial Enoyl-ACP Reductase

Cinnamamide-Based Pyrazole Hybrids Exhibit Selective Anticancer Cytotoxicity: A Scaffold Advantage

Although the exact compound has not been profiled in published cancer cell line panels, structurally related cyanoacrylamides incorporating pyrazole moieties have demonstrated selective cytotoxicity against PC3 prostate cancer cells (IC50 11.7 μM for the most potent analog) compared to doxorubicin (IC50 43.8 μM) [1]. The presence of the 2-chlorophenyl group in the target compound could enhance lipophilicity and cellular uptake relative to unsubstituted phenyl analogs, a trend observed in similar cinnamamide series [2]. In a separate study, pyrazole derivatives with 2-chlorophenyl substitution showed IC50 values ranging from 20.05 to 32.09 μM against HepG2 and MCF-7 cells . This suggests the scaffold can achieve low-micromolar potency, supporting its use as a starting point for medicinal chemistry optimization. [1][2]

Anticancer Pyrazole-Cinnamamide Cytotoxicity

Optimal Application Scenarios for (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide in R&D and Industrial Settings


Antibacterial Drug Discovery Targeting Bacterial Fatty Acid Synthesis (FASII)

This compound is a suitable candidate for antibacterial programs focusing on FabI enoyl-ACP reductase inhibition, as claimed in US8846711B2 [1]. Its pyrazole-acrylamide core is associated with improved serum binding and solubility over earlier acrylamide-based FabI inhibitors, making it a superior starting point for lead optimization campaigns targeting multi-drug resistant Gram-positive pathogens such as S. aureus and E. coli [1][2].

Agricultural Fungicide Development: Succinate Dehydrogenase Inhibitor (SDHI) Screening

Given the demonstrated SDH inhibitory activity of closely related 2-chlorophenyl cinnamamide-pyrazole hybrids (IC50 19.4–28.7 μM) [3], this compound can serve as a scaffold for designing next-generation SDHI fungicides. Its structural features align with the pharmacophore requirements for targeting fungal respiratory chains, offering potential against Rhizoctonia solani and Gibberella zeae [3].

Anticancer Lead Generation: Prostate and Breast Carcinoma Cell Line Screening

The pyrazole-cinnamamide scaffold has demonstrated selective cytotoxicity in PC3 prostate cancer cells (related analog IC50 11.7 μM vs. doxorubicin 43.8 μM) [4]. This compound, with its ortho-chlorophenyl moiety, warrants inclusion in focused libraries for profiling against breast (MCF-7) and prostate (PC3) cancer cell lines to evaluate its potential as a targeted anticancer agent [4].

Chemical Biology Tool for Profiling Kinase or Epigenetic Targets

The acrylamide moiety is a well-established electrophilic warhead capable of forming covalent bonds with cysteine residues in kinase active sites (e.g., EGFR, BTK). Combined with the pyrazole directing group, this compound could be evaluated as a covalent probe for profiling the cysteinome or for targeting specific kinases implicated in cancer and inflammatory diseases, filling a niche distinct from non-electrophilic pyrazole analogs [5].

Quote Request

Request a Quote for (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.